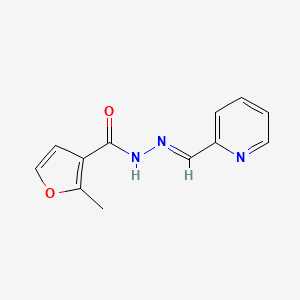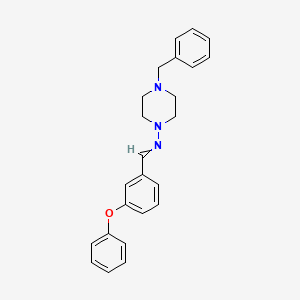![molecular formula C19H20N6O6 B11671934 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)
4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{2-[(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)乙酰基]肼基亚甲基}甲基]-2-甲氧基苯基乙酸酯是一种结构独特的复杂有机化合物。其特点是含有嘌呤环系统,这是许多生物活性分子中常见的结构单元。
准备方法
合成路线和反应条件
4-[(E)-{2-[(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)乙酰基]肼基亚甲基}甲基]-2-甲氧基苯基乙酸酯的合成通常涉及多个步骤:
嘌呤衍生物的形成: 起始原料 1,3-二甲基黄嘌呤经乙酰化反应生成 1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基乙酸酯。
肼反应: 然后将乙酸酯衍生物与肼反应生成相应的酰肼。
缩合反应: 在酸性条件下,将酰肼与 4-甲酰基-2-甲氧基苯基乙酸酯缩合得到最终产物。
工业生产方法
该化合物的工业生产可能会涉及优化上述合成路线以最大限度地提高产量和纯度。这可能包括使用自动化反应器、连续流动系统和先进的纯化技术,如高效液相色谱 (HPLC)。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲氧基苯基和嘌呤部分。
还原: 还原反应可以针对结构中存在的羰基。
取代: 乙酸酯基团可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂可用于取代反应。
主要形成的产物
氧化: 氧化会导致羧酸和酮的形成。
还原: 还原通常生成醇和胺。
取代: 取代反应可以根据所用亲核试剂产生多种衍生物。
科学研究应用
化学
在化学领域,该化合物可用作合成更复杂分子的结构单元。其独特的结构允许探索新的反应途径和机制。
生物学
在生物学研究中,该化合物的嘌呤部分使其成为研究酶相互作用的潜在候选者,特别是那些涉及嘌呤代谢的酶。
医学
在药物化学中,该化合物与已知生物活性分子的结构相似性表明其在药物发现和开发中的潜在应用。它可以作为开发新的治疗药物的先导化合物。
工业
在工业领域,该化合物的独特特性可用于开发新材料,如聚合物和涂料。
5. 作用机理
4-[(E)-{2-[(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)乙酰基]肼基亚甲基}甲基]-2-甲氧基苯基乙酸酯的作用机理尚未得到充分的证实。其结构特征表明它可能通过氢键、疏水相互作用和π-π堆积与生物靶标相互作用。嘌呤部分可能使其能够与参与核苷酸代谢的酶结合,从而抑制其活性。
作用机制
The mechanism of action of 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is not well-documented. its structural features suggest that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The purine moiety may allow it to bind to enzymes involved in nucleotide metabolism, potentially inhibiting their activity.
相似化合物的比较
类似化合物
1,3-二甲基黄嘌呤: 一种具有类似结构特征的简单嘌呤衍生物。
咖啡因: 另一种具有已知生物活性的嘌呤衍生物。
可可碱: 一种与类似结构单元的天然存在的嘌呤生物碱。
独特性
4-[(E)-{2-[(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)乙酰基]肼基亚甲基}甲基]-2-甲氧基苯基乙酸酯的独特性在于其嘌呤核心与肼基亚甲基和甲氧基苯基乙酸酯基团的组合。这种独特的结构提供了一组独特的化学和生物学特性,使其与其他类似化合物区分开来。
属性
分子式 |
C19H20N6O6 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H20N6O6/c1-11(26)31-13-6-5-12(7-14(13)30-4)8-21-22-15(27)9-25-10-20-17-16(25)18(28)24(3)19(29)23(17)2/h5-8,10H,9H2,1-4H3,(H,22,27)/b21-8+ |
InChI 键 |
ACQVPVJIGTUPJK-ODCIPOBUSA-N |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11671867.png)


![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671882.png)
![2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11671885.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11671890.png)
![N-(2,6-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671900.png)
![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)
![3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671915.png)




![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)
